2-(6-Methyl-2-pyridyl)imidazole

coordination chemistry spin-crossover materials magnetic properties

2-(6-Methyl-2-pyridyl)imidazole (CAS 222855-28-9, C9H9N3, MW 159.19 g/mol) is a heterocyclic compound in which an imidazole ring is directly linked at the 2-position to a 6-methyl-substituted pyridine ring. This compound was first characterized in the 1960s as a member of the 2-picolylamidine-type bidentate chelating ligand family, capable of coordinating transition metal ions through both the pyridyl and imidazole nitrogen atoms.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
Cat. No. B8639841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Methyl-2-pyridyl)imidazole
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C2=NC=CN2
InChIInChI=1S/C9H9N3/c1-7-3-2-4-8(12-7)9-10-5-6-11-9/h2-6H,1H3,(H,10,11)
InChIKeyMZXLORGBAWJZTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Methyl-2-pyridyl)imidazole (CAS 222855-28-9): Core Scaffold Specifications and Research-Grade Procurement Profile


2-(6-Methyl-2-pyridyl)imidazole (CAS 222855-28-9, C9H9N3, MW 159.19 g/mol) is a heterocyclic compound in which an imidazole ring is directly linked at the 2-position to a 6-methyl-substituted pyridine ring . This compound was first characterized in the 1960s as a member of the 2-picolylamidine-type bidentate chelating ligand family, capable of coordinating transition metal ions through both the pyridyl and imidazole nitrogen atoms [1]. It has since been established as a critical synthetic intermediate and pharmacophoric core for multiple classes of biologically active molecules, most notably serving as the foundational scaffold for a series of potent transforming growth factor-β type I receptor (ALK5) kinase inhibitors . Commercial availability typically ranges from milligram to multi-gram quantities at 95–98% purity.

Why 2-(6-Methyl-2-pyridyl)imidazole Cannot Be Replaced by Simpler Pyridyl-Imidazole Analogs in Coordination and Medicinal Chemistry Applications


The presence and position of the 6-methyl substituent on the pyridine ring of 2-(6-methyl-2-pyridyl)imidazole generate a combination of steric, electronic, and magnetic ligand-field effects that are absent in the unsubstituted 2-(2-pyridyl)imidazole (PI), the benzimidazole-fused analog 2-(2-pyridyl)benzimidazole (PBI), and the 4-pyridyl regioisomer. These structural distinctions translate into quantifiably different metal-complex spin-state behaviour, coordination geometry preferences, and biological target engagement profiles that preclude direct substitution without compromising experimental outcomes [1][2].

2-(6-Methyl-2-pyridyl)imidazole: Head-to-Head Quantitative Differentiation Evidence vs. Key Analogs


Fe(II) Complex Spin-State Behaviour: 6-MPI Eliminates Spin Equilibrium Observed with PI and PBI Ligands

The Fe(II) tris-chelate complex of 2-(6-methyl-2-pyridyl)imidazole (6-MPI) exhibits a fundamentally different magnetic ground state compared to the analogous complexes of 2-(2-pyridyl)imidazole (PI) and 2-(2-pyridyl)benzimidazole (PBI). Variable-temperature magnetic susceptibility and Mössbauer spectroscopy measurements (4.2–298 K) demonstrate that Fe(PI)3(ClO4)2·H2O and Fe(PBI)3(ClO4)2·H2O both display a thermal spin equilibrium between the 1A1 (low-spin) and 5T2 (high-spin) states. In contrast, Fe(6-MPI)3(ClO4)2·H2O does not exhibit any such spin equilibrium across the entire measured temperature range, indicating that the 6-methyl substituent locks the complex into a single spin state [1]. Parametric ligand-field analysis further reveals that the trigonal distortion splitting of the 5T2 ground state is −2000 cm⁻¹ for Fe(6-MPI)3(ClO4)2·H2O, which is 2.5 times larger in magnitude than the −800 cm⁻¹ value determined for Fe(PBI)3(ClO4)2·H2O [1].

coordination chemistry spin-crossover materials magnetic properties

ALK5 Kinase Inhibition: 6-Methylpyridyl-Imidazole Scaffold Delivers Sub-30 nM Enzymatic Potency vs. Reference Inhibitors

The 4(5)-(6-methylpyridin-2-yl)imidazole scaffold, of which the target compound is the unsubstituted parent core, has been elaborated into derivatives with quantitatively superior ALK5 inhibitory activity relative to widely used reference compounds. In a direct enzyme assay measuring ALK5 phosphorylation, the 6-quinolinyl imidazole analog 18 exhibited an IC50 of 0.034 μM. In a cell-based luciferase reporter assay using HaCaT cells transiently transfected with the p3TP-luc reporter construct, compound 18 displayed 66% inhibition at 0.05 μM, whereas competitor compounds 2 and 3 (structurally related imidazole analogs lacking the 6-methylpyridyl substitution pattern) achieved only 44% inhibition under identical conditions [1]. In an independent study, the trisubstituted imidazole derivative 27a, bearing the same 2-(6-methylpyridin-2-yl) core, exhibited an IC50 of 0.24 μM in a cell-based ALK5 luciferase reporter assay, outperforming the well-known ALK5 inhibitor SB431542 (IC50 = 0.35 μM) [2].

kinase inhibition TGF-β signaling ALK5 medicinal chemistry

Acid–Base Character: Predicted Imidazole N–H pKa of 11.60 Distinguishes 6-MPI from 2-(2-Pyridyl)imidazole and Typical Imidazoles

The imidazole N–H proton of 2-(6-methyl-2-pyridyl)imidazole has a predicted pKa of 11.60 ± 0.10 (ACD/Labs prediction) [1]. This value is substantially higher than the imidazolium pKaH of ~7.1 reported for unsubstituted imidazole and the ~5.2 pKaH of the pyridyl nitrogen in related compounds [2]. By comparison, the protonated ligand species of 2-(2-pyridyl)imidazole (H2A²⁺ and HA⁺) have experimentally measured acid dissociation constants that differ significantly from those of 4-(2-pyridyl)imidazole, demonstrating that the pyridyl attachment position and substitution pattern directly modulate the acid–base properties of the imidazole ring [3]. The elevated pKa of 6-MPI indicates that the 6-methylpyridyl substituent exerts a net electron-donating effect that stabilises the protonated imidazolium form, shifting the deprotonation equilibrium to more basic conditions relative to the majority of imidazole-containing ligands.

pKa prediction protonation state ligand design acid dissociation

Coordination Geometry Control: 6-Methyl Steric Effect Enforces Tetrahedral over Octahedral Geometry in Co(II) and Zn(II) Complexes

The ortho-methyl group on the pyridyl ring of 2-(6-methyl-2-pyridyl)imidazole-derived ligands exerts a decisive steric influence on the coordination geometry adopted by first-row transition metal ions. In a study of nitronyl and imino nitroxide-functionalised derivatives, the 6-methylpyridyl-substituted ligands NITmepy and IMmepy (which retain the 2-(6-methyl-2-pyridyl)imidazole chelating core) formed exclusively tetrahedral four-coordinate (T-4) complexes with CoCl₂, CoBr₂, and ZnCl₂—namely [CoCl₂(NITmepy)], [CoBr₂(NITmepy)], [CoBr₂(IMmepy)], and [ZnCl₂(NITmepy)]—as confirmed by single-crystal X-ray diffraction [1]. The authors explicitly attribute the formation of these T-4 geometries to the steric requirements of the methyl group at the ortho-position of the pyridyl-N donor [1]. By contrast, the unsubstituted 2-(2-pyridyl)imidazole ligand has been extensively documented to form octahedral tris-chelate complexes with Fe(II), Co(II), Ni(II), and Zn(II) [2], demonstrating that the 6-methyl group fundamentally alters the accessible coordination sphere.

coordination geometry steric effect tetrahedral complexes crystal engineering

Optimal Application Scenarios for 2-(6-Methyl-2-pyridyl)imidazole Based on Verified Differentiation Evidence


Design of Spin-State-Locked Iron(II) Coordination Compounds for Molecular Magnetic Devices

Research groups developing iron(II)-based spin-crossover (SCO) materials or molecular magnetic switches should preferentially select 2-(6-methyl-2-pyridyl)imidazole (6-MPI) over the commonly used 2-(2-pyridyl)imidazole (PI) or 2-(2-pyridyl)benzimidazole (PBI). The direct head-to-head magnetic susceptibility data demonstrate that Fe(6-MPI)₃(ClO₄)₂·H₂O is completely devoid of thermal spin-state switching across the 4.2–298 K range, whereas both PI and PBI analogs exhibit a well-defined ¹A₁ ↔ ⁵T₂ equilibrium. This locked spin-state behaviour, coupled with a 2.5× larger trigonal ligand-field splitting (−2000 cm⁻¹ vs. −800 cm⁻¹ for PBI), makes 6-MPI uniquely suited for applications requiring a magnetically inert Fe(II) centre with a predictable ground state [1].

Medicinal Chemistry Lead Optimisation Targeting TGF-β/ALK5-Driven Fibrosis and Oncology Indications

Medicinal chemistry teams initiating ALK5 kinase inhibitor programmes should source 2-(6-methyl-2-pyridyl)imidazole as the privileged core scaffold. Published SAR demonstrates that elaboration of this scaffold consistently yields compounds with sub-100 nM enzymatic potency—the 6-quinolinyl analog 18 achieves IC₅₀ = 0.034 μM (enzyme) and 66% cellular inhibition at 0.05 μM, outperforming non-6-methylpyridyl imidazole competitors that reach only 44% inhibition under identical conditions. Furthermore, the trisubstituted derivative 27a (IC₅₀ = 0.24 μM) exceeds the potency of the widely used reference inhibitor SB431542 (IC₅₀ = 0.35 μM) in cell-based reporter assays. Procurement of this specific scaffold enables direct entry into a validated chemical space with established synthetic tractability [2][3].

Coordination Chemistry Studies Requiring Tetrahedral over Octahedral Geometry at Co(II) and Zn(II) Centres

Investigators seeking to enforce a tetrahedral four-coordinate (T-4) geometry at cobalt(II) or zinc(II) centres—relevant to catalytic site modelling and luminescent material design—should employ 2-(6-methyl-2-pyridyl)imidazole or its readily accessible derivatives rather than the unsubstituted 2-(2-pyridyl)imidazole. Single-crystal X-ray analysis confirms that the 6-methyl group sterically precludes octahedral tris-chelate formation, yielding exclusively tetrahedral [MX₂(L)] complexes (M = Co, Zn; X = Cl, Br), whereas PI forms octahedral [M(PI)₃]²⁺ species under equivalent conditions. This predictable geometry control simplifies crystal engineering and spectroscopic interpretation [4].

Ligand Design Projects Requiring Elevated Imidazole N–H pKa for Basified Coordination Environments

Investigators working in highly basic or non-aqueous coordination environments where ligand deprotonation must be avoided should consider 2-(6-methyl-2-pyridyl)imidazole over standard imidazole ligands. The predicted imidazole N–H pKa of 11.60 ± 0.10 is approximately 4–5 log units more basic than the typical imidazolium pKaH (~7.1), meaning that 6-MPI retains its neutral, protonated imidazole form across a much wider pH window. This property alters metal-binding speciation, solubility profiles, and hydrogen-bond donor capacity relative to both unsubstituted imidazole and 2-(2-pyridyl)imidazole, providing a distinct tool for tuning ligand behaviour in aqueous and mixed-solvent systems [5].

Quote Request

Request a Quote for 2-(6-Methyl-2-pyridyl)imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.